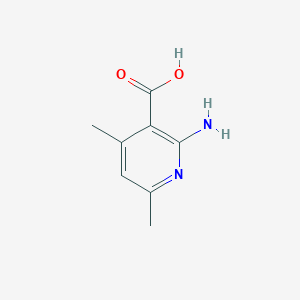

2-Amino-4,6-dimethylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITZJLJVSFQXLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967302 | |

| Record name | 2-Amino-4,6-dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52834-01-2 | |

| Record name | 2-Amino-4,6-dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 4,6 Dimethylnicotinic Acid

Classical Synthetic Routes to 2-Amino-4,6-dimethylnicotinic Acid

Classical syntheses of pyridine (B92270) derivatives, including nicotinic acids, have historically relied on multi-step processes. These routes often involve the construction of the pyridine ring from acyclic precursors or the modification of existing pyridine rings.

Modifications of Established Procedures (e.g., Dornow, et al.)

Historically, the synthesis of substituted 2-aminopyridines has been influenced by foundational methods. While a direct procedure by Dornow for this compound is not prominently documented in contemporary literature, the principles of such classical syntheses often involve the condensation of 1,3-dicarbonyl compounds (or their equivalents) with a source of the C2-amino group and the remaining ring atoms.

Contemporary and Optimized Synthesis Strategies for this compound

Modern organic synthesis focuses on improving efficiency, yield, and reaction conditions. For this compound, this includes optimizing precursor-based reactions and developing convergent multi-component strategies.

Precursor-Based Condensation Reactions (e.g., from Ethyl 2-Amino-4,6-dimethylnicotinate)

A direct and common method for preparing this compound is through the hydrolysis of its corresponding ethyl ester, Ethyl 2-amino-4,6-dimethylnicotinate. This reaction is a standard ester hydrolysis, typically achieved under basic or acidic conditions.

Table 1: Typical Conditions for Hydrolysis of Ethyl Esters

| Condition | Reagents | Solvent | Temperature |

| Basic | Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH) | Water/Ethanol mixture | Reflux |

| Acidic | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Water/Dioxane | Reflux |

In a typical basic hydrolysis, the ethyl ester is heated with an aqueous solution of a base like sodium hydroxide. The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon, leading to the cleavage of the ester bond. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the final carboxylic acid. A similar principle is seen in the hydrolysis of 2-amino-3-trichloromethylpyridine to 2-aminonicotinic acid under alkaline conditions, demonstrating the feasibility of this transformation on the aminopyridine scaffold. google.com

Multi-Component Reactions for the Formation of the this compound Scaffold

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. MCRs are a powerful tool for synthesizing substituted pyridines.

The synthesis of the 2-amino-4,6-disubstituted pyridine core can be achieved through a one-pot reaction involving a ketone, an aldehyde, malononitrile (B47326), and an ammonium (B1175870) salt. mdpi.com For the specific synthesis of the this compound scaffold, one could envision a reaction using acetone (B3395972) (as the source for both methyl groups at positions 4 and 6), a glyoxylate (B1226380) derivative (to introduce the carboxylic acid function at position 3), and a source for the C2-amino group and nitrogen atom, such as cyanamide (B42294) or a related synthon.

While the direct MCR synthesis of this compound is not explicitly detailed, numerous MCRs exist for structurally similar 2-amino-4,6-diaryl- or 2-amino-3-cyanopyridines. mdpi.combohrium.com These reactions highlight the general feasibility of assembling the core pyridine structure in a convergent manner. For example, the reaction of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate (B1210297) is a common route to 2-amino-3-cyanopyridine (B104079) derivatives. bohrium.com Adapting this methodology by replacing malononitrile with an appropriate C3 synthon would be a viable strategy.

Advanced Synthetic Approaches Towards this compound

The development of novel synthetic methods continues to be a priority, with a focus on sustainability and efficiency.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of catalysts, solvent-free conditions, and microwave irradiation to enhance reaction rates and reduce energy consumption.

A notable green approach for the synthesis of related 2-amino-3-cyanopyridine derivatives involves a one-pot, four-component reaction using boric acid as an efficient and environmentally benign catalyst. bohrium.com This reaction, conducted under solvent-free conditions and with microwave irradiation, combines an aldehyde, acetophenone, malononitrile, and ammonium acetate to produce 2-amino-4,6-diarylnicotinonitrile with good yields and short reaction times. bohrium.com

Table 2: Comparison of Conventional vs. Green Synthesis for a Model Reaction

| Feature | Conventional Method | Green Method (Boric Acid/Microwave) |

| Catalyst | Often requires stronger acids or bases | Boric Acid (mild, low toxicity) |

| Solvent | Typically uses organic solvents | Solvent-free |

| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) |

| Waste | Solvent and catalyst disposal | Minimal waste |

| Yield | Variable | Generally good to excellent |

Data extrapolated from the synthesis of 2-amino-4,6-diarylnicotinonitrile. bohrium.com

The application of these green principles—specifically, a multi-component reaction using a benign catalyst like boric acid under solvent-free or aqueous conditions—represents a highly advanced and desirable strategy for the synthesis of this compound.

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

The synthesis of substituted nicotinic acids, a class of compounds to which this compound belongs, has been an area of significant research interest due to their prevalence in pharmaceuticals and agrochemicals. A key focus within this research has been the development of catalysts that can improve reaction yields, increase selectivity, and promote environmentally benign reaction conditions. While specific studies focusing exclusively on the catalytic synthesis of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally similar compounds, such as 2-amino-4,6-diarylnicotinonitriles and other substituted pyridines.

Developments in catalysis for these related compounds highlight a trend towards greener, more efficient synthetic routes. These often involve multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from simple precursors, thereby reducing waste and improving atom economy.

One notable area of catalyst development is the use of boric acid in conjunction with microwave irradiation for the synthesis of 2-amino-4,6-diarylnicotinonitriles. arkat-usa.orgbohrium.com This method offers a green and efficient alternative to traditional synthetic protocols. The reaction proceeds under solvent-free conditions, which significantly reduces the environmental impact. arkat-usa.orgbohrium.com The evaluation of the catalytic activity of boric acid has shown that its presence is crucial for the reaction to proceed, with the optimal amount of catalyst being a key factor in maximizing the yield. arkat-usa.orgbohrium.com

Another approach involves the use of phase transfer catalysts. For the synthesis of 2-amino-4,6-diarylnicotinonitriles, liquid-liquid phase transfer catalysis has been employed in a novel strategy. arkat-usa.org This method can be carried out in a one-pot procedure from the corresponding 2-chloro-4,6-diarylnicotinonitrile, offering a convenient and efficient synthesis. arkat-usa.org

Furthermore, various other catalytic systems have been explored for the synthesis of related 2-aminopyridine (B139424) derivatives. These include the use of sodium carbonate in aqueous media under sonication for the synthesis of 2-amino-4,6-dimethylpyrimidine, a structurally related heterocyclic compound. chemicalbook.com Additionally, nanocatalysts and various acidic catalysts like phosphotungstic acid have been investigated to facilitate the synthesis of substituted pyridines, often resulting in high yields and simplified purification processes. researchgate.netjcsp.org.pk

The table below summarizes findings from research on catalysts used in the synthesis of structurally similar compounds to this compound, which could potentially be adapted for its synthesis.

| Catalyst System | Reactants/Starting Materials | Product | Key Findings |

| Boric Acid / Microwave | Aldehyde, Acetophenone, Malononitrile, Ammonium Acetate | 2-Amino-4,6-diarylnicotinonitrile | Green, solvent-free method; catalyst is essential for the reaction. arkat-usa.orgbohrium.com |

| Phase Transfer Catalyst (Aliquat 336®) | 2-Chloro-4,6-diarylnicotinonitrile, Sodium Azide | 2-Amino-4,6-diarylnicotinonitrile | Efficient one-pot synthesis under liquid-liquid phase transfer conditions. arkat-usa.org |

| Sodium Carbonate / Sonication | Guanidine hydrochloride, β-diketone | 2-Amino-4,6-dimethylpyrimidine | High yield (75%) in aqueous media. chemicalbook.com |

| Nanomagnetic Catalyst with Morpholine Tags | Aldehydes, Ketones, Malononitrile, Ammonium Acetate | 2-Amino-3-cyanopyridine derivatives | High yields with a recyclable catalyst. researchgate.net |

| Phosphotungstic Acid | Benzaldehyde, Malononitrile, Thiophenol | 2-Amino-3,5-dicarbonitrile-6-thio-pyridines | High yields in aqueous media, environmentally friendly. jcsp.org.pk |

These examples of catalyst development for related nicotinic acid and pyrimidine (B1678525) derivatives underscore the ongoing efforts to enhance the efficiency and selectivity of their synthesis. The principles and catalysts identified in these studies provide a strong foundation for the development of tailored catalytic systems for the specific and efficient production of this compound.

Derivatization and Transformational Chemistry of 2 Amino 4,6 Dimethylnicotinic Acid

Amidation and Esterification Reactions of 2-Amino-4,6-dimethylnicotinic Acid

The amino and carboxylic acid groups of this compound are the primary sites for derivatization through amidation and esterification. These reactions are fundamental steps for creating a wide array of derivatives and for preparing precursors for more complex heterocyclic structures.

Synthesis of this compound Arylamides

The synthesis of arylamides from this compound involves the formation of an amide bond between the carboxylic acid group and an aromatic amine. While direct coupling is possible, the carboxylic acid is typically activated to facilitate the reaction. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The general procedure involves activating the nicotinic acid derivative, followed by the addition of the desired aryl amine. The nucleophilic attack of the amine on the activated carbonyl carbon leads to the formation of the arylamide. The reactivity of the 2-amino group must be considered, as it can compete in the reaction. In some cases, protection of the amino group may be necessary to achieve selective amidation at the carboxylic acid position. The synthesis of poly(thiourea-amide-imide) polymers from 2-aminonicotinic acid demonstrates the feasibility of forming amide linkages in these types of molecules. chemicalbook.com

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key functional handle for various chemical transformations. Beyond amidation, it readily undergoes esterification when reacted with alcohols under acidic conditions or via the acyl chloride intermediate. This reactivity allows for the introduction of a wide range of alkyl or aryl groups, modifying the solubility and electronic properties of the molecule.

Furthermore, the carboxylic acid, in conjunction with the adjacent amino group, can participate in coordination chemistry, acting as a ligand for metal ions. For instance, the parent compound, 2-aminonicotinic acid, is used to prepare copper(II)-organic coordination compounds. chemicalbook.comsigmaaldrich.com The molecule can exist as a zwitterion in polar protic solvents, with the pyridine (B92270) nitrogen being protonated, which influences the reactivity of the functional groups. chemicalbook.com

Cyclization Reactions and Fused Heterocycle Formation from this compound Derivatives

The true synthetic utility of this compound is most evident in its use as a precursor for the construction of fused heterocyclic systems. The ortho-positioning of the amino and carboxyl-derived functional groups is ideal for intramolecular cyclization reactions, leading to the formation of biologically relevant scaffolds like pyrido[2,3-d]pyrimidines and imidazo[1,2-a]pyridines.

Formation of Pyrido[2,3-d]pyrimidine (B1209978) Systems

Pyrido[2,3-d]pyrimidines are synthesized by forming a pyrimidine (B1678525) ring fused to the pyridine core of a 2-aminonicotinic acid derivative. This is typically achieved by reacting a 2-aminonicotinamide (the amide derivative of the parent acid) with a one-carbon-unit source. thieme-connect.de The reaction involves the condensation of the 2-amino group and the amide nitrogen with the carbon source. The specific substituent on the newly formed pyrimidine ring is determined by the reagent used for cyclization.

For example, heating the 2-aminonicotinamide with formamide (B127407) yields the unsubstituted pyrido[2,3-d]pyrimidin-4(3H)-one. thieme-connect.de Using other carboxamides, like acetamide (B32628), introduces a substituent at the 2-position of the resulting fused ring system. thieme-connect.de More complex reagents like diethyl oxalate (B1200264) can be used to introduce a carboxylate group. thieme-connect.de These reactions provide a reliable method for accessing a variety of substituted pyrido[2,3-d]pyrimidines.

Table 1: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones from 2-Aminonicotinamide Derivatives

| Reagent | Resulting Substituent at C2 | Product Type | Reference |

|---|---|---|---|

| Formamide | -H | Pyrido[2,3-d]pyrimidin-4(3H)-one | thieme-connect.de |

| Acetamide | -CH₃ | 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one | thieme-connect.de |

| Diethyl Oxalate | -COOEt | Ethyl Pyrido[2,3-d]pyrimidine-2-carboxylate | thieme-connect.de |

| Alkanoyl Chlorides | -Alkyl | 2-Alkylpyrido[2,3-d]pyrimidin-4(3H)-ones | thieme-connect.de |

Synthesis of Imidazo[1,2-a]pyridine (B132010) Carboxylic Acid Derivatives

The imidazo[1,2-a]pyridine scaffold is another important heterocyclic system accessible from 2-aminopyridine (B139424) precursors. The synthesis involves the formation of a five-membered imidazole (B134444) ring fused to the pyridine. This is typically achieved through the reaction of the 2-aminopyridine with an α-halocarbonyl compound, such as ethyl bromopyruvate. acs.org The reaction proceeds via an initial alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular condensation between the exocyclic amino group and the carbonyl carbon, leading to the fused bicyclic system. acs.org

A variety of synthetic strategies exist for constructing the imidazo[1,2-a]pyridine core, often catalyzed by metals like copper or conducted under catalyst-free conditions using eco-friendly techniques. acs.orgorganic-chemistry.orgorganic-chemistry.org The reaction of 2-aminopyridines with ketones, aldehydes, or nitroolefins can also lead to the formation of this fused system under various conditions. organic-chemistry.orgnih.gov These methods allow for the introduction of diverse substituents onto the imidazole portion of the molecule.

Table 2: Selected Methods for Imidazo[1,2-a]pyridine Synthesis from 2-Aminopyridines

| Reactant(s) | Conditions/Catalyst | Key Features | Reference |

|---|---|---|---|

| α-Halogenocarbonyl compounds (e.g., ethyl bromopyruvate) | Reflux in ethanol, catalyst-free | Classic and straightforward method | acs.org |

| Nitroolefins | Cu(I) catalyst, air as oxidant | Green chemistry approach | organic-chemistry.org |

| Ketones (e.g., Acetophenones) | CuI-catalyzed, aerobic oxidation | Broad functional group tolerance | organic-chemistry.org |

| Aldehydes and Isocyanides | Three-component Groebke–Blackburn–Bienaymé reaction | Forms 2,3-disubstituted derivatives | acs.org |

Reactions with Urea (B33335) or Ammonium (B1175870) Thiocyanate (B1210189)

The reaction of 2-aminonicotinic acid derivatives with urea or ammonium thiocyanate provides another route to pyrido[2,3-d]pyrimidine systems. Typically, the carboxylic acid is first converted to a more reactive nitrile group (a 2-aminonicotinonitrile). The cyclization of 2-aminonicotinonitriles with urea upon heating leads to the formation of 4-aminopyrido[2,3-d]pyrimidinones. thieme-connect.de

When thiourea (B124793) or ammonium thiocyanate is used in place of urea, the corresponding 4-aminopyrido[2,3-d]pyrimidine-2(1H)-thiones are produced. thieme-connect.de This reaction highlights the versatility of the 2-aminopyridine scaffold in constructing fused heterocycles with different functionalities on the newly formed pyrimidine ring, depending on the choice of the cyclizing agent.

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring of this compound

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the activating effect of the amino and methyl groups can influence the regioselectivity of such reactions. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen.

Electrophilic Aromatic Substitution:

Electrophilic substitution on the pyridine ring of this compound is challenging but can be achieved under specific conditions. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this molecule, the 5-position is the most likely site for electrophilic attack, being para to the amino group and meta to the deactivating carboxylic acid group.

Common electrophilic substitution reactions include nitration and sulfonation.

Nitration: The introduction of a nitro group (-NO₂) onto the pyridine ring can be accomplished using a mixture of nitric acid and sulfuric acid. google.com The reaction typically requires carefully controlled temperatures to prevent side reactions. The amino group is often protected as an acetamide before nitration to prevent its oxidation and to moderate its activating effect. google.com The resulting nitro derivative can be a valuable intermediate for further synthetic transformations.

Sulfonation: The addition of a sulfonic acid group (-SO₃H) can be achieved by treating the compound with fuming sulfuric acid. google.com Similar to nitration, the amino group's reactivity needs to be considered, and protection may be necessary.

Nucleophilic Aromatic Substitution:

The pyridine ring in this compound is activated towards nucleophilic attack, especially at the positions that can best stabilize the negative charge of the Meisenheimer intermediate. researchgate.net While the existing amino group at the 2-position makes direct substitution at this position less likely without prior modification, reactions can occur if a suitable leaving group is present at the 4- or 6-positions. However, given the structure, transformations involving the existing substituents are more common. For instance, if the amino group were to be converted into a good leaving group, nucleophilic substitution at the 2-position would become feasible.

Transformations Involving the Amino Group of this compound

The primary amino group at the 2-position of this compound is a versatile functional group that can undergo a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Diazotization and Subsequent Reactions:

One of the most important transformations of the primary aromatic amino group is its conversion to a diazonium salt. organic-chemistry.org Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures leads to the formation of a diazonium salt. libretexts.orglibretexts.org This intermediate is highly reactive and can be used to introduce a variety of substituents onto the pyridine ring through Sandmeyer and related reactions. libretexts.orgorganic-chemistry.orgyoutube.comnih.govlibretexts.org

| Reaction | Reagent(s) | Product Functional Group |

| Sandmeyer (Halogenation) | CuCl, HCl / CuBr, HBr | -Cl / -Br |

| Sandmeyer (Cyanation) | CuCN, KCN | -CN |

| Schiemann Reaction | HBF₄, heat | -F |

| Hydrolysis | H₂O, heat | -OH |

| Reduction | H₃PO₂ | -H |

Table 1: Representative Transformations of the Diazonium Salt of this compound. This table illustrates the potential functional groups that can be introduced onto the pyridine ring at the position of the original amino group via the corresponding diazonium salt intermediate.

Acylation:

The amino group can be readily acylated to form amides. nih.gov This is often done to protect the amino group during other reactions or to introduce new functionalities. google.com Common acylating agents include acid chlorides and acid anhydrides. libretexts.org For example, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield the corresponding N-acetyl derivative.

Alkylation:

The amino group can also undergo alkylation to form secondary or tertiary amines. rsc.orgnih.govresearchgate.net This can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. The degree of alkylation can often be controlled by the reaction conditions and the stoichiometry of the reagents.

| Transformation | Reagent(s) | Resulting Functional Group |

| Acetylation | Acetyl chloride or Acetic anhydride | -NHCOCH₃ |

| Benzoylation | Benzoyl chloride | -NHCOPh |

| Mono-alkylation | Alkyl halide (e.g., CH₃I) | -NHR |

| Di-alkylation | Excess alkyl halide | -NR₂ |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | -NH-CHR₂ |

Table 2: Common Derivatization Reactions of the Amino Group of this compound. This table provides examples of common reagents used to modify the amino group and the resulting functional groups.

Spectroscopic and Structural Characterization of 2 Amino 4,6 Dimethylnicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of 2-Amino-4,6-dimethylnicotinic acid, distinct signals would be expected for the aromatic proton, the amino group protons, and the protons of the two methyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, in derivatives like 2-amino-4,6-diarylpyrimidines, the amino protons (-NH₂) typically appear as a broad peak between 4.47 and 5.31 ppm. ajol.info The protons on the pyridine (B92270) ring and methyl groups would have characteristic chemical shifts and coupling patterns that confirm their relative positions.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct peaks for the carboxyl carbon (-COOH), the carbons of the pyridine ring, and the methyl group carbons. The chemical shifts of the ring carbons are particularly informative for confirming the substitution pattern. In related 2-aminopyrimidine (B69317) structures, the carbon atom bonded to the amino group (C2) and the carbon at position 5 (C5) resonate at approximately 163.03 ppm and 105.34 ppm, respectively. ajol.info

| Technique | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | -COOH | > 10 | Broad singlet, may exchange with D₂O |

| ¹H NMR | Aromatic-H (C5-H) | 6.0 - 7.0 | Singlet |

| ¹H NMR | -NH₂ | 4.5 - 5.5 | Broad singlet, may exchange with D₂O |

| ¹H NMR | -CH₃ | 2.0 - 2.5 | Two distinct singlets |

| ¹³C NMR | -COOH | 165 - 175 | Quaternary carbon |

| ¹³C NMR | Pyridine Ring Carbons | 105 - 165 | Six distinct signals expected |

| ¹³C NMR | -CH₃ | 15 - 25 | Two distinct signals |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the amino (-NH₂), carboxyl (-COOH), and methyl (-CH₃) groups, as well as the pyridine ring vibrations. For example, studies on similar molecules like 2-amino-4,6-diphenylnicotinonitriles show N-H stretching vibrations in the range of 3300–3487 cm⁻¹. mdpi.com The carboxylic acid group would exhibit a very broad O-H stretch from 2500-3300 cm⁻¹ and a sharp C=O (carbonyl) stretch around 1700 cm⁻¹.

Raman spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for analyzing the pyridine ring and C-C backbone vibrations. For 2-aminonicotinic acid, FT-Raman spectra have been recorded and analyzed, providing assignments for the various ring and substituent vibrations. researchgate.netnih.gov

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| -COOH | O-H stretch | 2500-3300 (very broad) | Weak |

| -COOH | C=O stretch | 1680-1720 (strong) | Medium |

| -NH₂ | N-H stretch | 3300-3500 (two bands) | Medium |

| Pyridine Ring | C=C, C=N stretches | 1400-1650 (multiple bands) | Strong |

| -CH₃ | C-H stretch | 2850-3000 | Strong |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and, through high-resolution mass spectrometry (HRMS), its elemental formula. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). For this compound (C₈H₁₀N₂O₂), the expected molecular weight is approximately 166.18 g/mol . Mass spectrometry would confirm this molecular weight by identifying the molecular ion peak [M]⁺ or a protonated species [M+H]⁺.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely involve the loss of the carboxylic acid group (a loss of 45 Da for -COOH) or cleavage of the methyl groups (a loss of 15 Da for -CH₃). Analysis of these fragments helps to piece together the molecular structure, corroborating data from NMR and IR spectroscopy. Tandem mass spectrometry (LC-MS/MS) can be used to isolate and further fragment specific ions, providing even more detailed structural insights. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can measure bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

For a derivative, 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate, single-crystal X-ray diffraction revealed that the cation and anion are linked by N—H···O hydrogen bonds, forming a specific ring motif known as an R²₂(8) ring. researchgate.net Similar hydrogen bonding patterns would be expected for this compound, likely forming dimers in the solid state where the carboxylic acid group of one molecule interacts with the pyridine nitrogen and/or amino group of a neighboring molecule. The crystal structure of 2-amino-6-methylpyridinium 4-nitrobenzoate (B1230335) also shows extensive N—H···O hydrogen bonds linking cations and anions into chains. researchgate.net Such analyses provide invaluable data on the supramolecular chemistry of the compound.

| Parameter | Expected Observation |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) if forming dimers |

| Key Intermolecular Interaction | Hydrogen bonding (N-H···N, N-H···O, O-H···N) |

| Molecular Conformation | Potential for intramolecular H-bond between NH₂ and COOH |

Electronic Spectroscopy for Understanding Electronic Transitions (e.g., UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The spectrum is useful for characterizing conjugated systems. The pyridine ring, being aromatic, gives rise to characteristic π→π* transitions.

In a study of related 2-aminoterephthalic acid, the free organic linker showed a peak at 352 nm attributed to a π→π* transition. researchgate.net Similarly, derivatives of 2-amino-4,6-diphenylnicotinonitrile exhibit absorption bands corresponding to n→π* and π→π* electronic transitions, with the exact wavelength being dependent on the solvent. mdpi.com For this compound, one would expect to observe strong absorptions in the UV region (typically 200-400 nm) corresponding to the electronic transitions within the substituted pyridine ring system. The position and intensity of these peaks can be influenced by solvent polarity and pH, which can alter the protonation state of the amino and carboxyl groups.

Computational and Theoretical Studies on 2 Amino 4,6 Dimethylnicotinic Acid

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic characteristics of a molecule. These calculations provide a deep understanding of electron distribution, which in turn governs the molecule's reactivity, spectroscopic properties, and intermolecular interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. nih.govund.edu For molecules similar to 2-Amino-4,6-dimethylnicotinic acid, such as substituted aminopyrimidines and aminonicotinic acids, DFT calculations are routinely employed to optimize the molecular geometry and predict various properties. nih.govnih.gov

Commonly used functionals like B3LYP, paired with basis sets such as 6-311++G(d,p), have been shown to provide reliable results for the geometric parameters (bond lengths and angles) of related heterocyclic compounds. nih.govnih.gov For instance, studies on 2-aminonicotinic acid have utilized this level of theory to determine the most stable conformers and to calculate vibrational frequencies. nih.gov The application of DFT can also extend to predicting thermodynamic properties, such as entropies, by using the harmonic frequencies obtained from the optimized structures. nih.gov

In a study on 2-amino-4,6-dimethyl pyrimidine (B1678525), a structurally related compound, DFT calculations with the B3LYP method were used to determine the optimized geometrical parameters, which showed good agreement with experimental data. nih.gov This demonstrates the utility of DFT in providing a foundational understanding of the structural and electronic properties of such molecules.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. jocpr.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. schrodinger.com A smaller gap suggests higher reactivity and easier electronic excitation. mdpi.com

For analogous compounds like 2-amino-4,6-diphenylnicotinonitriles, the HOMO-LUMO energy gap has been calculated to understand their electronic properties and potential reactivity. mdpi.com In a theoretical study of 6-methylnicotinic acid, the calculated frontier orbital energy gap was found to be approximately 5.4352 eV, indicating it to be a relatively soft and polarizable molecule. jocpr.com The distribution of HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack. Typically, in such molecules, both HOMO and LUMO are distributed over the entire molecular framework. jocpr.com

Table 1: Frontier Molecular Orbital Energies and Properties for Related Compounds (Note: Data is for illustrative purposes based on studies of analogous compounds)

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Aminonicotinic Acid | DFT/B3LYP/6-311++G(d,p) | - | - | - |

| 6-Methylnicotinic Acid | DFT/6-311+G(d,p) | - | - | 5.4352 |

Conformational Analysis and Tautomerism of this compound

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and the potential for isomerism. Conformational analysis and the study of tautomerism are therefore essential for a complete understanding of this compound.

Conformational analysis involves identifying the stable arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.org For molecules with multiple rotatable bonds, such as the carboxylic acid group and its orientation relative to the pyridine (B92270) ring in this compound, several low-energy conformers may exist. Computational methods, particularly DFT, are used to calculate the energies of these different conformers to identify the most stable structures. nih.gov For example, a computational study of 2-aminonicotinic acid identified four possible conformers and determined their relative stabilities. nih.gov

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a critical consideration for heterocyclic compounds containing amino and carboxylic acid groups. wikipedia.orglibretexts.orgmasterorganicchemistry.com this compound can potentially exist in several tautomeric forms, including the canonical amino-acid form and its zwitterionic counterpart, as well as keto-enol type tautomerism involving the pyridine ring. wikipedia.org The relative stability of these tautomers can be significantly influenced by the surrounding environment, such as the solvent. jocpr.com Computational studies on similar pyrimidine derivatives have shown that the keto tautomer is often more stable, particularly in polar solvents like water. jocpr.comnih.gov DFT calculations can predict the relative energies of these tautomers and provide insight into the equilibrium between them under different conditions. nih.gov

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry provides a powerful means to predict spectroscopic data, which can then be used to interpret and verify experimental findings. For this compound, theoretical predictions of infrared (IR) and ultraviolet-visible (UV-Vis) spectra are particularly valuable.

Theoretical vibrational frequencies can be calculated using DFT methods. nih.govnih.gov These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. nih.gov For instance, in the study of 2-aminonicotinic acid, calculated vibrational frequencies were correlated with the experimental FT-IR spectrum, allowing for a detailed assignment of the observed bands based on the total energy distribution (TED) of the vibrational modes. nih.gov

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This approach can calculate the energies of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. materialsciencejournal.org Studies on related compounds have shown that TD-DFT can predict absorption wavelengths and help in understanding the nature of the electronic transitions (e.g., π→π* or n→π*). mdpi.commaterialsciencejournal.org The predicted spectra can also be used to study the effect of different solvents on the electronic transitions. mdpi.com

Table 2: Predicted vs. Experimental Spectroscopic Data for an Analogous Compound (2-Aminonicotinic Acid) (Note: This table is illustrative of the correlative approach.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | (Data from specific study) | (Data from specific study) |

| C=O Stretch | (Data from specific study) | (Data from specific study) |

| Ring Vibrations | (Data from specific study) | (Data from specific study) |

Computational Modeling of Reaction Mechanisms and Pathways for this compound Transformations

Understanding the mechanisms of chemical reactions is crucial for controlling reaction outcomes and designing new synthetic routes. Computational modeling can elucidate the detailed pathways of chemical transformations, including the structures of transition states and intermediates. nih.gov

For transformations involving this compound, such as esterification, amidation, or decarboxylation, computational methods can be used to map out the potential energy surface of the reaction. By calculating the energies of reactants, products, intermediates, and transition states, the reaction mechanism can be inferred, and the rate-determining step can be identified. nih.govrsc.org DFT is a commonly used method for these types of mechanistic studies. nih.gov

Molecular Docking and Dynamics Simulations with Biological Targets (if applicable to derivatives)

Given that nicotinic acid and its derivatives often exhibit biological activity, computational techniques like molecular docking and molecular dynamics (MD) simulations are valuable for exploring their interactions with biological macromolecules, such as enzymes or receptors. nih.govnih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is frequently used to predict the binding mode of a ligand (like a derivative of this compound) to the active site of a protein. nih.gov The results of docking studies can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex and can be used to guide the design of more potent and selective inhibitors or agonists.

Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov These simulations provide a more detailed picture of the binding stability and conformational changes that may occur upon ligand binding. nih.gov For example, MD simulations can reveal the stability of the complex through metrics like the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. nih.gov While specific docking or MD studies on derivatives of this compound are not widely reported, numerous studies on other heterocyclic compounds demonstrate the power of these techniques in drug discovery and design. nih.govnih.gov

Applications and Bioactive Potential of 2 Amino 4,6 Dimethylnicotinic Acid Derivatives

Role as Key Intermediates in Fine Chemical Synthesis

The 2-aminopyridine (B139424) framework, which forms the core of 2-Amino-4,6-dimethylnicotinic acid, is a well-established and valuable starting block in organic synthesis. This structure serves as a crucial precursor for creating more complex heterocyclic compounds, which are integral to pharmaceuticals and agrochemicals. nih.govalzchem.com The reactivity of the aminopyridine motif allows for a variety of chemical transformations, making it a versatile intermediate. ajol.info

Synthetic chemists utilize 2-aminopyridine derivatives to construct a range of fused heterocyclic systems. For instance, these intermediates can be used to synthesize quinazolinones, triazepinoquinazolinones, and other multi-ring structures through reactions with various reagents. nih.gov The synthesis process often involves multicomponent, one-pot reactions that are efficient and allow for the creation of diverse molecular libraries from simple precursors. nih.gov The general strategy involves leveraging the nucleophilic character of the amino group and the aromatic pyridine (B92270) ring to build larger, functionalized molecules. This adaptability makes this compound and related compounds indispensable intermediates in the production of fine chemicals.

Agrochemical Applications of Derived Compounds (e.g., Herbicides)

Derivatives of nicotinic acid and niacinamide, the broader chemical family to which this compound belongs, have been a source for the discovery of new agrochemicals. usda.govnih.gov The pyridine motif is present in numerous commercial pesticides, including the herbicide nicosulfuron, highlighting the importance of this chemical scaffold in agriculture. usda.gov

Research has focused on synthesizing and testing novel derivatives for herbicidal and fungicidal activity. A study on N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, revealed significant herbicidal effects. nih.gov Some of these compounds showed excellent activity against bentgrass (Agrostis stolonifera) at concentrations of 100 μM. usda.govnih.gov Similarly, new niacinamide derivatives have been investigated for their potential as fungicides. nih.gov

| Compound/Derivative | Target Species | Activity | Source |

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f) | Duckweed (Lemna paucicostata) | IC₅₀ value of 7.8 μM | usda.govnih.gov |

| (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate (3i) | Botryosphaeria berengriana | 92.3% inhibition at 50 μg/mL | nih.gov |

| Various N-(arylmethoxy)-2-chloronicotinamides | Bentgrass (Agrostis stolonifera) | Excellent activity at 100 μM | nih.gov |

Pharmacological Relevance of this compound Scaffolds

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with diverse pharmacological activities. nih.gov Derivatives have been explored for a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents. nih.gov

The structural versatility of this scaffold allows for extensive chemical modifications to enhance potency and target specificity. For example, thieno[2,3-b]pyridines, which can be synthesized from aminopyridine precursors, have shown potent anti-proliferative activity against specific cancer cell lines. mdpi.com Furthermore, derivatives such as 4-amino-2-methylquinolines have been developed as antagonists for the nociceptin (B549756) receptor (NOP), indicating potential applications in pain management and neurology. nih.gov

A significant area of investigation for this chemical family is its potential as anticancer agents. Specific derivatives, namely 2-amino-4,6-diphenylnicotinonitriles, have been synthesized and evaluated for their cytotoxic effects against human breast cancer cell lines. mdpi.com

In a comparative study, the synthesized compounds were tested for their potency against the MDA-MB-231 and MCF-7 breast cancer cell lines. One compound in particular demonstrated exceptional cytotoxicity, with IC₅₀ values indicating greater potency than the established chemotherapy drug, Doxorubicin. mdpi.com

| Compound | Cell Line | IC₅₀ (μM) | Source |

| 2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile (Compound 3) | MDA-MB-231 | 0.05 ± 0.001 | mdpi.com |

| 2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile (Compound 3) | MCF-7 | 0.07 ± 0.003 | mdpi.com |

| Doxorubicin (Control) | MDA-MB-231 | 0.45 ± 0.02 | mdpi.com |

| Doxorubicin (Control) | MCF-7 | 0.68 ± 0.02 | mdpi.com |

These findings underscore the potential for developing novel and highly potent anticancer agents based on the this compound scaffold. mdpi.com

Material Science Applications of this compound Derivatives (e.g., fluorescent sensors)

Beyond biological applications, derivatives of this scaffold have shown promise in the field of material science. Specifically, 2-amino-4,6-diphenylnicotinonitriles have been investigated for their photophysical properties. mdpi.com These compounds exhibit fluorescence, a characteristic that makes them candidates for the development of advanced materials. mdpi.com

The fluorescence spectra of these derivatives show solvent-dependent shifts, meaning their light-emitting properties change based on the surrounding chemical environment. This solvatochromic behavior is a key feature for creating fluorescent sensors, which can be designed to detect specific analytes or changes in environmental polarity. Theoretical analyses have provided further insight into their electronic structure and fluorescence behavior, supporting their potential application in this area. mdpi.com

Future Research Directions and Emerging Trends for 2 Amino 4,6 Dimethylnicotinic Acid

Innovations in Sustainable Synthesis and Process Scale-up

The development of environmentally benign and economically viable methods for the synthesis of 2-Amino-4,6-dimethylnicotinic acid and its derivatives is a paramount area of future research. Traditional synthetic routes often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. researchgate.net To address these challenges, the focus is shifting towards green chemistry principles.

One of the most promising innovations is the adoption of flow chemistry . This technology offers numerous advantages over conventional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for seamless integration of reaction and purification steps. acs.orgresearchgate.netmdpi.com The continuous nature of flow synthesis is particularly amenable to industrial scale-up, allowing for the efficient and reproducible production of this compound and its derivatives. acs.org Research in this area will likely focus on the design of dedicated flow reactors and the optimization of reaction parameters to maximize efficiency and minimize environmental impact.

Another key trend is the exploration of novel catalytic systems . The use of heterogeneous catalysts, for instance, can simplify product purification and allow for catalyst recycling, contributing to a more sustainable process. researchgate.net Recent studies on the catalytic synthesis of nicotinic acid from related precursors highlight the potential for developing highly selective and efficient catalysts for the production of this compound. researchgate.net Future work will likely involve the screening and design of novel catalysts, including biocatalysts, to further improve the sustainability of the synthesis.

The table below summarizes emerging sustainable synthesis strategies:

| Synthesis Strategy | Key Advantages | Future Research Focus |

| Flow Chemistry | Enhanced safety, improved control, higher yields, scalability. acs.orgresearchgate.netmdpi.com | Design of dedicated reactors, optimization of reaction parameters. |

| Novel Catalysis | Simplified purification, catalyst recycling, high selectivity. researchgate.net | Screening and design of new catalysts, including biocatalysts. |

| Green Solvents | Reduced environmental impact, improved safety. | Identification and application of suitable green solvents for key reaction steps. |

Deepening Mechanistic Understanding of Complex Derivatization Reactions

While numerous derivatives of this compound have been synthesized, a deep mechanistic understanding of the underlying derivatization reactions is often lacking. Future research will need to focus on elucidating the intricate reaction pathways involved in the formation of complex heterocyclic systems from this precursor.

Understanding these mechanisms will enable chemists to:

Predict reaction outcomes with greater accuracy.

Optimize reaction conditions to improve yields and selectivity.

Design novel reaction sequences to access previously inaccessible derivatives.

Advanced Structure-Activity Relationship Studies for Bioactive Derivatives

The derivatives of this compound have shown promise as potent bioactive agents, particularly as kinase inhibitors and oxytocin (B344502) inhibitors. googleapis.comgoogle.com However, to fully exploit their therapeutic potential, a more profound understanding of their structure-activity relationships (SAR) is required.

Future SAR studies will move beyond simple qualitative observations and will increasingly rely on quantitative structure-activity relationship (QSAR) analysis . nih.govnih.gov QSAR models can provide valuable insights into how specific structural features of a molecule contribute to its biological activity. nih.gov For instance, a QSAR study on pyrido[2,3-d]pyrimidine (B1209978) derivatives as dihydrofolate reductase inhibitors revealed the importance of electronic properties for their inhibitory activity. nih.gov

The development of robust QSAR models for derivatives of this compound will facilitate the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties. The following table illustrates the type of data that would be generated in such studies.

| Derivative Scaffold | Target | Key Structural Features Influencing Activity |

| Pyrido[2,3-d]pyrimidines | Dihydrofolate Reductase | Electronic properties of substituents. nih.gov |

| Oxytocin Analogues | Oxytocin Receptor | Hydrophobic, steric, and electronic properties at specific positions. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the design of novel compounds from this compound will be no exception. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with a speed and accuracy that surpasses traditional methods. researchgate.netnih.govnih.gov

Furthermore, ML models can be used to predict the bioactivity and physicochemical properties of virtual compounds, allowing for the rapid screening of large libraries of potential derivatives of this compound before committing to their synthesis. researchgate.netyoutube.com This in silico screening can significantly reduce the time and cost associated with drug discovery.

Exploration of Novel Untapped Application Domains for this compound and its Derivatives

While much of the research on this compound has focused on its applications in medicinal chemistry, there is a growing interest in exploring its potential in other areas. The unique electronic and structural properties of its derivatives make them attractive candidates for a range of novel applications.

One emerging area is materials science . The pyridine (B92270) and pyrimidine (B1678525) rings within the derivatives of this compound can act as ligands for the formation of coordination polymers with interesting photoluminescent or magnetic properties. mdpi.com The functional groups on the scaffold can be tailored to tune these properties, opening up possibilities for the development of new sensors, catalysts, and electronic materials. acs.orgjiaolei.groupthieme-connect.comnih.gov

Another promising avenue is the investigation of its derivatives for the treatment of neurodegenerative diseases . There is evidence that nicotinic acetylcholine (B1216132) receptor (nAChR) stimulation can be neuroprotective, and derivatives of nicotinic acid may offer a therapeutic strategy for conditions like Alzheimer's and Parkinson's disease. mdpi.comnih.govnih.govmdpi.comumaryland.edu The ability to modulate the activity of specific nAChR subtypes through rational design of this compound derivatives is a key area for future research.

The following table highlights some of the untapped application domains for this versatile compound and its derivatives.

| Application Domain | Potential Role of Derivatives | Research Focus |

| Materials Science | Ligands for coordination polymers, functional materials. mdpi.com | Synthesis of novel polymers with tailored photoluminescent and magnetic properties. |

| Neurodegenerative Diseases | Modulation of nicotinic acetylcholine receptors. nih.govnih.gov | Design of subtype-selective nAChR modulators with neuroprotective effects. |

| Agrochemicals | Development of new herbicides and pesticides. | Screening of derivatives for potent and selective activity against agricultural pests. |

Q & A

What are the established synthetic pathways for preparing 2-Amino-4,6-dimethylnicotinic acid and its key derivatives?

Basic Synthesis:

- Ester Hydrolysis : Ethyl 2-amino-4,6-dimethylnicotinate (a precursor) undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid. This method is foundational for obtaining the pure compound .

- Condensation Reactions : The ethyl ester derivative participates in condensation with aldehydes/amines to form pyrido[2,3-d]pyrimidines, highlighting its utility in heterocyclic synthesis .

Advanced Synthesis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.